molecular formula C5H3N3O4 B1320792 2,6-Dinitropyridine CAS No. 14916-62-2

2,6-Dinitropyridine

Cat. No.: B1320792
CAS No.: 14916-62-2
M. Wt: 169.1 g/mol
InChI Key: YHIZCHYBKFHHTB-UHFFFAOYSA-N
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Description

2,6-Dinitropyridine, specifically 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX), is a high-performance heat-resistant explosive with the molecular formula C₁₇H₇N₁₁O₁₆ and a molecular weight of 621.3 g/mol . Its synthesis involves reacting 2,6-diaminopyridine with picryl chloride in a polar aprotic solvent (e.g., dimethylformamide) followed by nitration with fuming nitric acid, achieving yields of 67–70% . The compound has a density of 1.757 g/cm³ (at 298 K) and is chemically inert, ensuring long-term stability .

PYX is classified as a 1.1A explosive (mass explosion hazard) under the Globally Harmonized System (GHS) due to its detonation properties and sensitivity . Its detonation parameters, calculated using the EXPLO5 program, confirm moderate explosive power balanced by low sensitivity to mechanical stimuli .

Properties

IUPAC Name

2,6-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-5(6-4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIZCHYBKFHHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603054
Record name 2,6-Dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-62-2
Record name 2,6-Dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitropyridine can be synthesized through the nitration of 2,6-diaminopyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dinitropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-dinitropyridine involves its interaction with molecular targets through its nitro groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include the formation of nitroso and hydroxylamine derivatives, which can further react with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)

  • Synthesis: ANPyO is synthesized via nitration and N-oxidation of 2,6-diaminopyridine, achieving an overall yield of 75% .
  • Properties :
    • Detonation velocity : 7,000 m/s (at 1.50 g/cm³), comparable to TATB .
    • Thermal stability : Decomposition begins at 365°C , with a 5-second delay explosion point >400°C .
    • Sensitivity : Friction sensitivity >360 N; impact sensitivity 250 cm, indicating superior safety compared to RDX .
  • Applications : ANPyO is an insensitive high explosive (IHE) used to desensitize RDX in composite formulations .

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

  • Comparison with PYX: TATB and ANPyO exhibit similar detonation velocities (~7,000 m/s), but TATB has higher density (~1.94 g/cm³) . TATB’s ~300°C) . TATB’s small particle size and poor press formability limit its industrial use, whereas PYX’s recrystallized form (optimized via cooling) improves handling and loading density .

HMX (Cyclotetramethylene Tetranitramine)

  • Volatility : HMX has higher solubility in organic solvents but lower thermal stability (decomposition at 280°C) compared to PYX .
  • Detection : HMX is detectable via LC/MS, whereas PYX’s low volatility necessitates specialized analytical methods .

Key Findings:

Thermal Resistance : PYX’s thermal stability (>365°C) surpasses HMX (280°C) and TATB (~300°C), making it ideal for aerospace and deep-well applications .

Safety Profile : ANPyO and PYX exhibit lower mechanical sensitivities than RDX and HMX, aligning with modern requirements for insensitive munitions .

Synthesis Efficiency: PYX’s synthesis (67–70% yield) is more scalable than NONA, which has superior performance but complex separation processes .

Solubility and Crystallization

  • PYX: Low solubility in common solvents (e.g., ethanol, water) necessitates ternary solvent systems for recrystallization. Molecular dynamics simulations reveal solubility dependencies on solvent polarity .
  • HMX: Forms cocrystals (e.g., with cyclopentanone) to enhance stability, a strategy less effective for PYX due to its rigid structure .

Biological Activity

2,6-Dinitropyridine (DNP) is a significant compound in the field of organic chemistry, particularly noted for its biological activity and potential applications in various therapeutic areas. This article explores the biological activities associated with DNP, including its synthesis, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by its nitro groups attached to the pyridine ring at the 2 and 6 positions. This configuration contributes to its reactivity and biological properties. The synthesis of DNP typically involves nitration reactions of pyridine derivatives, which can yield various isomers depending on the conditions used.

Synthesis Overview

  • Starting Material : Pyridine or its derivatives.
  • Reagents : Nitric acid and sulfuric acid are commonly used for nitration.
  • Conditions : Controlled temperature and reaction time are crucial to minimize over-nitration.

Biological Activities

DNP exhibits a range of biological activities, including antimicrobial, antiparasitic, and anticancer effects. Below are detailed findings from recent studies.

Antimicrobial Activity

DNP has been shown to possess significant antimicrobial properties against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that DNP inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent research has highlighted the potential of DNP as an anticancer agent:

  • Case Study : In vitro studies indicated that DNP exhibited cytotoxic effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported between 10-20 µM .
  • Mechanism : DNP is believed to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Data Tables

Biological ActivityOrganism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
AnticancerMCF-715 µM
A54920 µM

Research Findings

  • Antiproliferative Effects : A study focusing on fungal metabolites identified that derivatives of DNP exhibited potent antiproliferative activity against several cancer cell lines, suggesting a broader application in cancer therapy .
  • Metabologenomics Approach : The integration of metabologenomics has allowed researchers to link specific secondary metabolites derived from fungi to their bioactive properties, including those related to DNP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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